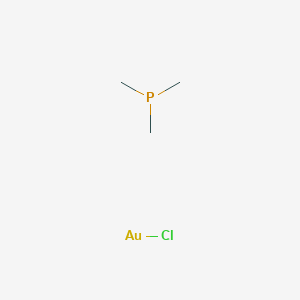
Chloro(trimethylphosphine)gold(I)
Descripción general
Descripción
Chloro(trimethylphosphine)gold(I) is a coordination complex with the chemical formula (CH₃)₃PAuCl. This compound is a gold(I) complex where gold is coordinated to a trimethylphosphine ligand and a chloride ion. It is a colorless solid that is commonly used in research involving gold compounds due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloro(trimethylphosphine)gold(I) can be synthesized through the reaction of gold(I) chloride (AuCl) with trimethylphosphine ((CH₃)₃P). The reaction typically occurs in a solvent such as ethanol or dichloromethane under ambient conditions. The general reaction is as follows:
AuCl+(CH3)3P→(CH3)3PAuCl
Industrial Production Methods
While specific industrial production methods for Chloro(trimethylphosphine)gold(I) are not widely documented, the synthesis generally follows the laboratory preparation methods. The process involves the careful handling of gold(I) chloride and trimethylphosphine, ensuring the reaction is carried out under controlled conditions to obtain high purity products.
Análisis De Reacciones Químicas
Types of Reactions
Chloro(trimethylphosphine)gold(I) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligand can be substituted by other ligands such as phosphines, amines, or halides.
Oxidation and Reduction Reactions: The gold center can participate in redox reactions, although gold(I) is generally stable and less prone to oxidation.
Coordination Reactions: The compound can form coordination complexes with other ligands, enhancing its reactivity and applications.
Common Reagents and Conditions
Common reagents used in reactions with Chloro(trimethylphosphine)gold(I) include silver salts (e.g., silver triflate) for halide abstraction, and various phosphines or amines for substitution reactions. These reactions are typically carried out in solvents like dichloromethane or ethanol under ambient or slightly elevated temperatures.
Major Products Formed
The major products formed from reactions involving Chloro(trimethylphosphine)gold(I) depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield new gold-phosphine complexes, while coordination reactions can produce multi-ligand gold complexes.
Aplicaciones Científicas De Investigación
Chloro(trimethylphosphine)gold(I) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in cyclization reactions and the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of gold-based drugs for treating diseases such as cancer and rheumatoid arthritis.
Industry: It is used in the development of new materials and nanotechnology, particularly in the synthesis of gold nanoparticles and other advanced materials.
Mecanismo De Acción
The mechanism by which Chloro(trimethylphosphine)gold(I) exerts its effects involves the coordination of the gold center to various ligands, facilitating catalytic and coordination reactions. The gold center can activate π-systems, making them more susceptible to nucleophilic attack. This activation is crucial in many catalytic processes, including cyclization and isomerization reactions.
Comparación Con Compuestos Similares
Similar Compounds
Chloro(triphenylphosphine)gold(I): Similar in structure but with a triphenylphosphine ligand instead of trimethylphosphine. It is also used in catalysis and coordination chemistry.
Chloro(triethylphosphine)gold(I): Contains a triethylphosphine ligand and exhibits similar reactivity and applications.
Chloro(dimethylsulfide)gold(I): Features a dimethylsulfide ligand and is used in similar catalytic applications.
Uniqueness
Chloro(trimethylphosphine)gold(I) is unique due to its trimethylphosphine ligand, which provides distinct steric and electronic properties compared to other phosphine ligands. This uniqueness can influence its reactivity and the types of reactions it can catalyze, making it a valuable compound in both research and industrial applications.
Propiedades
IUPAC Name |
chlorogold;trimethylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9P.Au.ClH/c1-4(2)3;;/h1-3H3;;1H/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRRHCPRDPAYFI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C)C.Cl[Au] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9AuClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470862 | |
| Record name | Chloro(trimethylphosphine)gold(I) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15278-97-4 | |
| Record name | Chloro(trimethylphosphine)gold(I) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro(trimethylphosphine)gold(I) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does Chloro(trimethylphosphine)gold(I) interact with organoselenium compounds that exhibit glutathione peroxidase-like activity?
A1: Research suggests that Chloro(trimethylphosphine)gold(I) can inhibit the glutathione peroxidase-like activity of certain organoselenium compounds, such as bis[2-(N,N-dimethylamino)benzyl]diselenide and bis[2-(N,N-dimethylamino)benzyl]selenide []. This inhibition is believed to occur through a competitive mechanism with respect to peroxide substrates like hydrogen peroxide (H₂O₂) and a non-competitive mechanism with respect to thiol co-substrates such as benzenethiol (PhSH) [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


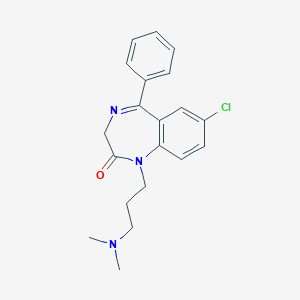
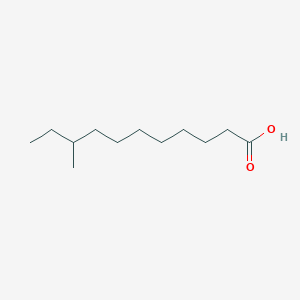


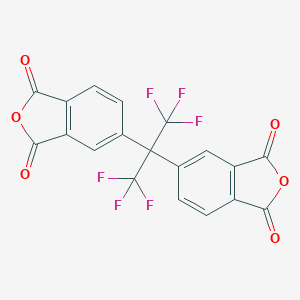

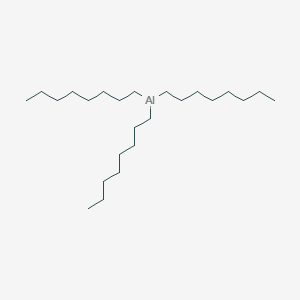

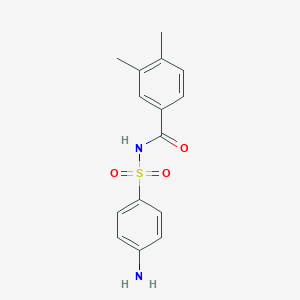
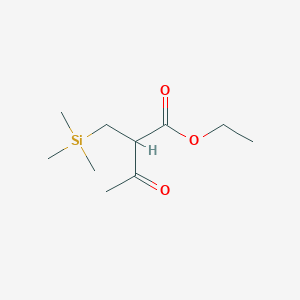
![Tripotassium;[hydroxy(oxido)phosphoryl] phosphate](/img/structure/B93883.png)
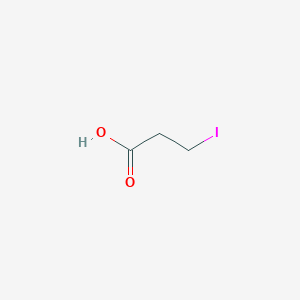
pyrimidin-2-one](/img/structure/B93888.png)

